1-Bromopropane-2,2,3,3,3-D5

説明

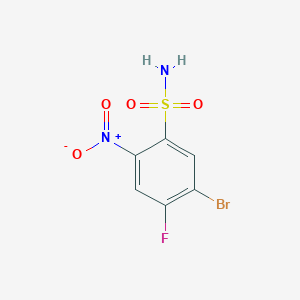

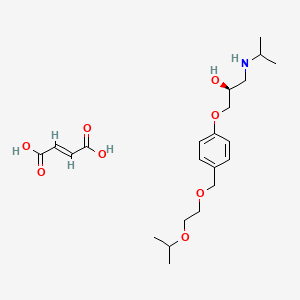

1-Bromopropane-2,2,3,3,3-D5 is a chemical compound with the molecular formula C3H2D5Br . It is intended for use as an internal standard for 1-Bromopropane . 1-Bromopropane is used as a solvent and for the cleaning of metal surfaces, removal of soldering residues from electronic circuit boards .

Molecular Structure Analysis

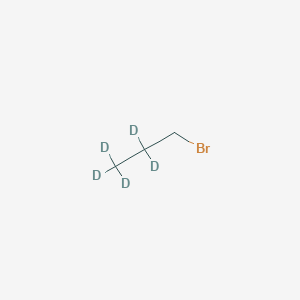

The molecular structure of 1-Bromopropane-2,2,3,3,3-D5 consists of a three-carbon chain with a bromine atom attached to one end . The molecule also contains five deuterium (D) atoms, which are isotopes of hydrogen with an additional neutron .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromopropane-2,2,3,3,3-D5 include a molecular weight of 128.02 g/mol . Other properties such as melting point, boiling point, and density were not specified in the search results .

科学的研究の応用

Dermal Absorption and Toxicity

1-Bromopropane has been evaluated for its dermal absorption characteristics and toxicity. A study found that the absorption potential of 1-BP following dermal exposure depends on the type and duration of exposure. The study used heat-separated human epidermal membranes and various exposure scenarios (infinite dose, finite dose, and transient exposure) to analyze the dermal absorption characteristics and corrosivity of 1-BP. The results indicated that 1-BP is cytotoxic but not corrosive based on results from a cultured reconstructed human epidermal model (Frasch, Dotson, & Barbero, 2011).

Occupational Exposure and Toxicity

The occupational exposure limits of 1-BP have been a subject of research due to its wide application in industries such as dry cleaning and metal degreasing. Studies have highlighted the need for establishing occupational exposure limits for 1-BP, as occupational intoxicated cases continue to emerge. The toxicity of 1-BP and the research progress in occupational exposure limits abroad were reviewed, exploring the focus of future research in this area (Weihua et al., 2010).

Neurotoxic Effects

Numerous studies have focused on the neurotoxic effects of 1-BP. For instance, one study analyzed the disinhibitory effects induced by repetitive inhalation of 1-BP in the hippocampal CA1 and the dentate gyrus of rats. It was found that chronic inhalation of 1-BP induces disinhibition in these regions, which is reversible following cessation of exposure. The effects were further analyzed using electrophysiology and immunohistochemical methods, revealing no apparent morphological defects in either excitatory or inhibitory neuronal components (Fueta et al., 2004).

Another study aimed to clarify the dose-dependent effects of 1-BP on the nervous system. The study involved exposing rats to varying concentrations of 1-BP and measuring various parameters such as grip strength, motor nerve conduction velocity, and examining morphological changes. The study concluded that 1-BP induced weakness in muscle strength and deterioration of motor nerve conduction velocity in a dose-dependent manner, along with morphological changes in the peripheral nerve and preterminal axon in the gracile nucleus (Ichihara et al., 2000).

Safety and Hazards

1-Bromopropane-2,2,3,3,3-D5 may pose certain health risks. Breathing it may lead to irritation of the nose and throat . Studies in animals suggest that high exposure may damage the liver or kidney, decrease the ability to resist infection, or impair fertility . It is also a highly flammable liquid and vapor .

作用機序

Target of Action

1-Bromopropane-2,2,3,3,3-D5 is primarily used as an internal standard for 1-Bromopropane . The primary targets of 1-Bromopropane are metal surfaces and electronic circuit boards, where it is used as a solvent for cleaning and removal of soldering residues .

Mode of Action

The compound interacts with its targets by dissolving the residues on the surfaces, thereby cleaning them. It is also used to react with magnesium to prepare Grignard reagents, which play an important role in the formation of carbon-carbon bonds .

Biochemical Pathways

It is known that the compound plays a role in the formation of grignard reagents, which are crucial in many organic synthesis reactions .

Pharmacokinetics

It is known that 1-bromopropane can be absorbed through the lungs and skin . It distributes widely to tissues and may accumulate with repeated exposures . Metabolism of 1-Bromopropane involves both microsomal enzymes and conjugation reactions . In animals, 1-Bromopropane is eliminated by exhalation of the parent compound and carbon dioxide derived from breakdown products, and by urinary excretion of metabolites .

Result of Action

The primary result of the action of 1-Bromopropane-2,2,3,3,3-D5 is the cleaning of metal surfaces and electronic circuit boards. It dissolves residues on these surfaces, making them clean and ready for further use .

Action Environment

The action of 1-Bromopropane-2,2,3,3,3-D5 can be influenced by environmental factors. For instance, general population exposure can occur via inhalation of ambient air in the vicinity of industrial facilities where bromopropane is used in aerosol applications . Occupational exposure is highest in workers using 1-Bromopropane as a spray adhesive . Other high-exposure scenarios include production of bromopropane and its use in commercial applications such as adhesive sprays, degreasing operations for cleaning metals, plastics, and electronic components, dry cleaning, asphalt production, aircraft maintenance, and synthetic fiber manufacturing .

特性

IUPAC Name |

3-bromo-1,1,1,2,2-pentadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNYIHKIEHGYOZ-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromopropane-2,2,3,3,3-D5 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol hydrochloride](/img/structure/B1383359.png)

![5-Azaspiro[3.4]octane hydrobromide](/img/structure/B1383363.png)

![[4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl]methanamine dihydrochloride](/img/structure/B1383364.png)

![tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate, acetic acid](/img/structure/B1383379.png)